Methyl 2-bromo-5-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWIFVOBRBJANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-bromo-5-hydroxybenzoate chemical properties

An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and utility.

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. This strategic arrangement makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Key Identifiers:

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Bromo-5-hydroxybenzoic acid methyl ester[2], methyl 2-bromo-5-hydroxybenzenecarboxylate[3]

-

CAS Number: 154607-00-8[2]

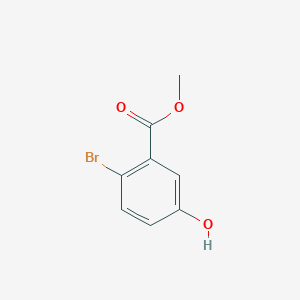

Below is a two-dimensional representation of its molecular structure.

Caption: 2D Structure of this compound.

Physicochemical and Crystallographic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. This compound is typically a solid at ambient temperature.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | PubChem[2] |

| Molecular Weight | 231.04 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 97 °C | Biosynth |

| Boiling Point | 96-98 °C | Sigma-Aldrich |

| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most direct and logical synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. This transformation is typically achieved through a Fisher esterification reaction, which utilizes an excess of the alcohol (methanol) in the presence of a strong acid catalyst.

The choice of an acid catalyst (like H₂SO₄) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, so an excess of methanol is used to drive the equilibrium towards the product side, ensuring a high yield.

Caption: General workflow for Fisher esterification synthesis.

Experimental Protocol: Fisher Esterification

This protocol is a representative, self-validating procedure. All steps include internal checks to ensure the reaction is proceeding as expected.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the methanol volume) to the stirring solution. The addition should be done carefully as it is an exothermic process.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The disappearance of the starting carboxylic acid spot indicates completion. This typically takes 3-5 hours.

-

Work-up: After the reaction is complete (validated by TLC), cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate. The cessation of effervescence indicates complete neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). The choice of ethyl acetate is based on the product's expected polarity and immiscibility with the aqueous layer.

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Aryl Bromide: The bromine atom is positioned ortho to the ester group. It is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in modern pharmaceutical synthesis for constructing complex molecular scaffolds.[1]

-

Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for further modification. It can undergo O-alkylation or O-acylation to introduce various side chains. Its acidity also allows it to direct metallation at the ortho position if required.

-

Methyl Ester: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or it can be converted to an amide by reacting with an amine. This flexibility allows for the introduction of diverse functionalities at this position late in a synthetic sequence.

Applications in Research and Drug Development

The strategic placement of reactive sites makes this compound a valuable precursor in medicinal chemistry.

-

Mcl-1 Inhibitors: It is used in the preparation of macrocyclic inhibitors of Myeloid cell leukemia 1 (Mcl-1), a protein that is a key regulator of apoptosis (programmed cell death).[7] Overexpression of Mcl-1 is a survival mechanism for many cancer cells, making its inhibition a promising strategy for treating malignancies like multiple myeloma.[7]

-

Glucokinase Activators: The isomer, 2-Bromo-5-hydroxybenzoic acid methyl ester, has been identified as a phenoxy activator of the glucokinase enzyme. Such activators have a glucose-lowering effect and are studied for the oral treatment of type II diabetes mellitus. This highlights the importance of this chemical class in metabolic disease research.

Safety, Handling, and Storage

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[2]

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

Given the hazards, appropriate safety measures are mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][9]

-

Personal Protective Equipment:

-

Hygiene: Avoid all personal contact.[9] Wash hands thoroughly after handling.[10]

Storage and Stability

Proper storage is essential to maintain the compound's purity and integrity.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Recommended storage temperatures are between 10°C and 25°C.

-

Stability: The compound is stable under normal storage conditions.[10] Protect from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Disposal

Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration.[3] Do not allow it to enter sewer systems or waterways.[3]

References

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [chemicalbook.com]

- 8. 154607-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate: A Key Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-bromo-5-hydroxybenzoate (CAS No. 154607-00-8), a strategically important chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide validated synthesis protocols, and explore its application as a versatile scaffold in the synthesis of complex therapeutic agents, particularly in the realm of oncology.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, a hydroxyl group, and a bromine atom. This specific arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis. The bromine atom, positioned ortho to the ester, is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. The phenolic hydroxyl group offers a handle for etherification or other modifications, while the methyl ester can be readily hydrolyzed or converted to an amide, providing further avenues for molecular diversification. Its utility is particularly noted in the synthesis of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic protein and a high-value target in cancer therapy.[1]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 154607-00-8 | [2][3] |

| Molecular Formula | C₈H₇BrO₃ | [3][4] |

| Molecular Weight | 231.04 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 96-98 °C | [2] |

| Boiling Point | 96-98 °C (literature value, likely under vacuum) | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)C1=C(C=CC(=C1)O)Br | [3] |

| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | [2][3] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Precautionary Codes: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Keep under an inert atmosphere (e.g., Nitrogen) and protect from light.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis and Purification

The most logical and common synthetic route to this compound is via the esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. Below is a two-part, field-proven workflow.

Part A: Synthesis of the Precursor, 2-bromo-5-hydroxybenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the demethylation of the more readily available 2-bromo-5-methoxybenzoic acid.

-

Reaction Principle: This reaction is a classic ether cleavage, specifically a demethylation, using a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid coordinates to the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by the solvent or other species, leading to the formation of the free phenol.

Caption: Workflow for the synthesis of 2-bromo-5-hydroxybenzoic acid.

Detailed Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methoxybenzoic acid (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., Nitrogen), add dry chlorobenzene as the solvent, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃, 3 equivalents). The reaction is exothermic and may require cooling.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will quench the excess AlCl₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-hydroxybenzoic acid.[5] The product can be further purified by recrystallization if necessary.

Part B: Fischer Esterification to this compound

With the carboxylic acid in hand, the final step is a classic Fischer-Speier esterification.

-

Reaction Principle: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as both a reagent and the solvent.

Caption: Workflow for the Fischer esterification to the target compound.

Detailed Protocol:

-

Setup: Dissolve 2-bromo-5-hydroxybenzoic acid (1 equivalent) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) to the solution while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]

Characterization and Spectroscopic Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated public spectral database for this specific compound is sparse, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Three signals are expected in the aromatic region (~6.8-7.8 ppm). Due to the substitution pattern, they will appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear around 3.9 ppm.

-

Hydroxyl Proton: A broad singlet for the phenolic -OH proton is expected. Its chemical shift can vary significantly depending on the solvent and concentration but is typically found between 5-6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The ester carbonyl carbon will produce a signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm), including the carbon bearing the bromine (C-Br) and the carbon bearing the hydroxyl group (C-OH).

-

Methyl Carbon: The methyl ester carbon will show a signal around 52 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band for the phenolic hydroxyl group will be present in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be observed around 1700-1730 cm⁻¹.[7]

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands for the ester C-O bonds will appear in the 1100-1300 cm⁻¹ range.[7]

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, there will be a distinctive M+2 peak of nearly equal intensity, corresponding to the ²H isotope of bromine. For C₈H₇⁷⁹BrO₃, the M⁺ peak would be at m/z 230, and the M+2 peak at m/z 232.

-

Applications in Medicinal Chemistry: A Gateway to Mcl-1 Inhibitors

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. Its trifunctional nature allows for sequential, regioselective modifications. A prime example is its application in the synthesis of macrocyclic inhibitors of Mcl-1, a key pro-survival protein overexpressed in numerous cancers.

The general strategy involves using the bromine atom for a C-C bond-forming reaction (e.g., Suzuki coupling) to install a key pharmacophore, followed by modification of the hydroxyl group to form part of a macrocyclic linker.

Caption: General synthetic strategy for macrocyclic Mcl-1 inhibitors.

Expert Insight:

The ortho-bromo-ester moiety is an ideal starting point for building complex scaffolds. The Suzuki coupling at the bromine position allows for the introduction of diverse aryl or heteroaryl groups, which are often crucial for engaging with the hydrophobic binding pockets of protein targets like Mcl-1.[1][8] Following this, the phenolic hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) and alkylated with a bifunctional linker (e.g., a dibromoalkane). The terminal end of this linker can then be used in a subsequent macrocyclization step, often after hydrolysis of the methyl ester and formation of an amide bond, to close the ring and pre-organize the molecule for optimal binding affinity. This strategic, stepwise approach highlights why this compound is a compound of significant interest to medicinal chemists.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its trifunctional handle for orthogonal chemical modification make it an indispensable building block. For researchers focused on developing next-generation therapeutics, particularly in the competitive field of anti-cancer drug discovery targeting protein-protein interactions, mastering the chemistry of this scaffold can unlock pathways to novel and potent bioactive molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved January 9, 2026, from [Link]

-

Tron, G. C., et al. (2015). Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues. Organic & Biomolecular Chemistry, 13(2), 547-556. [Link]

-

Fesik, S. W., et al. (2012). Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. Journal of Medicinal Chemistry, 55(1), 486-508. [Link]

-

Huth, J. R., et al. (2018). Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia. Nature Communications, 9(1), 5341. [Link]

-

University of Calgary. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved January 9, 2026, from [Link]

-

CABI Digital Library. (2015). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. Retrieved January 9, 2026, from [Link]

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

ResearchGate. (2020). Development of Mcl-1 Inhibitors for Cancer Therapy. Retrieved January 9, 2026, from [Link]

-

MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved January 9, 2026, from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Structure-based design of macrocyclic inhibitors of Mcl-1. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. WebBook. Retrieved January 9, 2026, from [Link]

Sources

- 1. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. 2-Bromo-5-methylbenzoic acid [webbook.nist.gov]

- 8. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-bromo-5-hydroxybenzoate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of methyl 2-bromo-5-hydroxybenzoate, a versatile aromatic building block with significant applications in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its role as a precursor to potent therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 154607-00-8) is a substituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—provides a rich platform for a variety of chemical transformations. The strategic placement of these groups allows for regioselective modifications, making it an ideal starting material for the construction of diverse molecular scaffolds.

Notably, this compound has been identified as a key intermediate in the development of novel therapeutics, including glucokinase activators for the potential treatment of type 2 diabetes and macrocyclic inhibitors of the anti-apoptotic protein Mcl-1 for cancer therapy.[3] This guide will explore the fundamental chemical principles that underpin its utility and provide practical insights for its application in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₈H₇BrO₃, with a molecular weight of 231.04 g/mol .[4] The molecule consists of a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 5-position, and a methyl carboxylate group at the 1-position.

Crystallographic Analysis

A detailed understanding of the three-dimensional structure of a molecule is paramount in drug design. X-ray crystallographic studies of a related isomer, methyl 5-bromo-2-hydroxybenzoate, reveal an almost planar molecular structure.[5][6] In the crystal lattice, intermolecular O—H⋯O hydrogen bonds are a key feature, linking molecules into chains.[5] Additionally, very weak aromatic π–π stacking interactions contribute to the overall crystal packing.[5][6] This planarity and the potential for hydrogen bonding and π–π interactions are critical considerations when designing molecules that will interact with biological targets.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 154607-00-8 | [4] |

| Molecular Formula | C₈H₇BrO₃ | [4] |

| Molecular Weight | 231.04 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 96-98 °C | |

| IUPAC Name | This compound | [4] |

| InChI | 1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | [4] |

| InChIKey | AIWIFVOBRBJANE-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)O)Br | [4] |

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear in the range of 6.5-8.0 ppm, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, hydroxyl, and ester substituents.[7] The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The methyl ester protons will give a sharp singlet at approximately 3.9 ppm.[7]

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be the most upfield signal, expected around 52 ppm.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.[10]

-

A strong C=O stretching band for the ester carbonyl group around 1700-1730 cm⁻¹.[10]

-

C-O stretching bands for the ester and phenol groups in the 1200-1300 cm⁻¹ region.[10]

-

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively.[10]

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[12][13] Common fragmentation pathways for similar aromatic esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[12][13]

Synthesis and Reactivity

Synthetic Approach

A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-bromo-5-hydroxybenzoic acid. A detailed protocol for a related esterification is provided below, which can be adapted for the synthesis of the title compound.

Experimental Protocol: Esterification of a Substituted Benzoic Acid

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-bromo-5-hydroxybenzoate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-bromo-5-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the lens of modern NMR spectroscopy. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present predicted spectral data based on established principles, and provide standardized protocols for sample preparation and spectral acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a molecular formula of C₈H₇BrO₃[1]. Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and a methyl ester group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous confirmation of its chemical structure in solution. This guide will serve as a comprehensive resource for understanding and interpreting the NMR spectral data of this key chemical entity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom and the methyl ester group, along with the electron-donating effect of the hydroxyl group, create a unique electronic environment for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~ 3.9 | Singlet (s) | N/A |

| H-3 | ~ 7.3 | Doublet (d) | ~ 8.5 |

| H-4 | ~ 7.1 | Doublet of doublets (dd) | ~ 8.5, 2.5 |

| H-6 | ~ 7.5 | Doublet (d) | ~ 2.5 |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | N/A |

Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and concentration.

Rationale for Predicted Chemical Shifts and Coupling Patterns:

The predicted ¹H NMR spectrum is a direct reflection of the molecule's electronic architecture. The arrangement of the substituents on the benzene ring dictates the chemical environment of each aromatic proton, leading to a predictable pattern of signals.

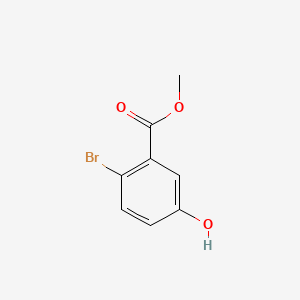

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the directly attached atoms and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~ 52 |

| C-1 | ~ 125 |

| C-2 | ~ 115 |

| C-3 | ~ 135 |

| C-4 | ~ 124 |

| C-5 | ~ 155 |

| C-6 | ~ 118 |

| C=O | ~ 168 |

Note: Predicted values are based on established substituent chemical shift increments and data from analogous compounds. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts:

The predicted ¹³C NMR chemical shifts are determined by the electronic influence of the substituents on the aromatic ring and the ester functionality.

Caption: A generalized workflow for NMR-based structure elucidation.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is essential.

Sample Preparation for NMR Analysis:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By understanding the principles of substituent effects on chemical shifts and coupling constants, researchers can confidently interpret the NMR data to confirm the structure of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. While the presented spectral data is based on well-established predictive models, it provides a robust framework for the analysis of experimentally obtained spectra.

References

Sources

IR and mass spectrometry of Methyl 2-bromo-5-hydroxybenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-5-hydroxybenzoate

Introduction: Elucidating the Molecular Architecture

This compound (C₈H₇BrO₃) is a substituted aromatic ester with significant utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules.[1][2] Its reactivity is dictated by the interplay of its three key functional moieties: a methyl ester, a hydroxyl group, and a bromine atom, all attached to a benzene ring. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides an in-depth analysis of two primary spectrometric techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, grounded in established chemical principles.

The molecular structure, with a molecular weight of approximately 231.04 g/mol , presents a unique spectroscopic fingerprint.[3] This guide is designed for researchers and drug development professionals, offering not just data, but a framework for understanding why the spectra appear as they do, thereby enabling confident structural verification.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern is unique to the molecule's structure. For this compound, IR spectroscopy is invaluable for rapidly confirming the presence of its key functional groups.

Causality in Spectral Features

The position of an absorption band is not arbitrary; it is governed by bond strength, the mass of the bonded atoms, and the electronic environment. For instance, the carbonyl (C=O) stretch of the ester is one of the most prominent absorptions. Its exact frequency is influenced by conjugation with the aromatic ring, which tends to lower the wavenumber compared to a non-conjugated ester. Similarly, the hydroxyl (O-H) group's absorption is typically broad due to intermolecular hydrogen bonding in the solid or liquid state.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Methodology:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum is collected using a clean, unobstructed ATR crystal (typically diamond or germanium). This step is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.

-

Data Acquisition: Scan the sample over the mid-IR range, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Perform baseline correction if necessary.

Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of absorptions from its constituent parts. The most diagnostic peaks are summarized below.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |

| 3500 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methyl Group (-CH₃) | Medium to Weak[4][5] |

| 1730 - 1680 | C=O Stretch | Ester Carbonyl | Strong, Sharp[6][7] |

| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium, Multiple Bands[5] |

| 1300 - 1200 | C-O Stretch (asymmetric) | Ester | Strong[6] |

| 1200 - 1000 | C-O Stretch | Phenol & Ester | Strong[8] |

| 900 - 690 | C-H Bend (out-of-plane) | Substituted Aromatic | Strong |

| ~600 | C-Br Stretch | Aryl Bromide | Medium to Weak |

Key Interpretive Insights:

-

Phenolic O-H: A broad, strong band in the 3500-3200 cm⁻¹ region is definitive proof of the hydroxyl group and indicates intermolecular hydrogen bonding.[5]

-

Ester Carbonyl (C=O): A very strong, sharp peak around 1700 cm⁻¹ is the most recognizable feature of the molecule. Its position, slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹), confirms conjugation with the aromatic system.[5]

-

Aromatic Region: A series of peaks between 1600 cm⁻¹ and 1475 cm⁻¹ confirms the presence of the benzene ring.[5] The pattern of strong C-H bending peaks between 900-690 cm⁻¹ can provide clues about the substitution pattern.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex array of bending vibrations and C-O, C-C, and C-Br stretching modes.[9] While individual assignments are difficult, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[9]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, yields invaluable information about the molecular structure.

Causality in Fragmentation: The Logic of Bond Cleavage

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a high-energy molecular ion ([M]•+). This ion is unstable and fragments into smaller, more stable charged ions and neutral radicals.[10] The fragmentation pathways are not random; they follow predictable chemical logic, favoring the formation of the most stable carbocations or radical cations.[11] For aromatic esters, the stability of the aromatic ring and acylium ions heavily influences the observed fragments.[12]

A critical feature for this molecule is the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive marker for the presence of bromine.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a hard ionization technique that induces extensive fragmentation, making it ideal for structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small quantity of the sample into the high-vacuum source of the mass spectrometer. This is typically done via a direct insertion probe (for solids) or by coupling the MS to a Gas Chromatograph (GC) for sample separation and introduction.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming the molecular ion ([M]•+).

-

Fragmentation: The energetically unstable molecular ion spontaneously fragments in the ion source.

-

Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum provides a roadmap of the molecule's fragmentation.

Predicted Fragmentation Data for this compound:

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Structure | Fragmentation Pathway | Significance |

| 230 / 232 | [C₈H₇BrO₃]•+ | Molecular Ion ([M]•+) | Confirms molecular weight. Isotopic pattern confirms one Br atom. |

| 199 / 201 | [C₇H₄BrO₂]•+ | [M - OCH₃]•+ (α-cleavage) | Loss of the methoxy radical. A very common and diagnostic fragmentation for methyl esters.[13] |

| 171 / 173 | [C₆H₄BrO]•+ | [M - COOCH₃]•+ | Loss of the entire carbomethoxy group. |

| 151 | [C₈H₇O₃]•+ | [M - Br]•+ | Loss of the bromine radical. |

| 120 | [C₇H₄O₂]•+ | [M - Br - OCH₃]•+ | Sequential loss of Br and methoxy radicals. |

Visualization of the Fragmentation Pathway

The logical flow of fragmentation from the molecular ion can be effectively visualized using a diagram. The following DOT script generates a clear schematic of the primary fragmentation pathways for this compound.

Caption: Primary EI fragmentation pathways for this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy offers rapid and unambiguous confirmation of the essential hydroxyl, ester carbonyl, and aromatic functional groups. Mass spectrometry complements this by providing the exact molecular weight and critical structural information through predictable fragmentation patterns, with the bromine isotopic pattern serving as an unmistakable confirmation of the element's presence. By understanding the principles behind the spectral data, researchers can confidently verify the identity and integrity of this important synthetic intermediate, ensuring the reliability of their subsequent scientific endeavors.

References

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Available at: [Link]

-

All 'Bout Chemistry (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Available at: [Link]

-

Scribd. FT-IR Spectrum Table. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Brainly. Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

-

National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Available at: [Link]

-

NIST WebBook. Methyl-2-bromobenzoate. Available at: [Link]

-

Chemsrc.com. This compound Price from Supplier. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

ResearchGate. (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN.... Available at: [Link]

-

ResearchGate. (PDF) Methyl 5-bromo-2-hydroxybenzoate. Available at: [Link]

-

Thieme. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

-

Royal Society of Chemistry. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants.... Available at: [Link]

-

SpectraBase. Methyl 2-bromo-5-nitrobenzoate - Optional[FTIR] - Spectrum. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

-

National Center for Biotechnology Information. Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

-

ResearchGate. Spectrophotometric Determination of Phenolic Compounds.... Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. brainly.com [brainly.com]

- 7. homework.study.com [homework.study.com]

- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pharmacy180.com [pharmacy180.com]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-5-Hydroxybenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted aromatic ester with significant applications in the synthesis of complex organic molecules, including macrocyclic Mcl-1 inhibitors for treating multiple myeloma.[1] The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. A thorough understanding of its solubility behavior is paramount for process optimization and ensuring the reproducibility of synthetic protocols. This guide offers a foundational understanding of the physicochemical properties of this compound and provides a systematic approach to determining its solubility.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Physical Form | Solid | [3] |

| Boiling Point | 96-98 °C | [3] |

| Calculated Water Solubility | 1.7 g/L (25 °C) | [4] |

| Structure | ||

| [2] |

The presence of a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a bromine atom on the benzene ring creates a molecule with mixed polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group is a hydrogen bond acceptor.[5] These features suggest that its solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key factors influencing its solubility are:

-

Polarity : The molecule possesses both polar (hydroxyl, ester) and non-polar (benzene ring, bromine) regions. Its solubility will be favored in solvents of intermediate polarity.

-

Hydrogen Bonding : The ability of the hydroxyl group to donate a hydrogen bond and the carbonyl oxygen of the ester and the hydroxyl oxygen to accept hydrogen bonds are crucial. Solvents that are hydrogen bond donors or acceptors will enhance solubility.[7]

-

Inductive and Resonance Effects : The bromine atom and the hydroxyl group are electron-withdrawing and electron-donating substituents, respectively, which can influence the electron density of the aromatic ring and its interactions with solvents.[8][9]

Based on these principles, we can predict the relative solubility of this compound in various classes of organic solvents.

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the hydroxyl and ester groups. Water solubility is limited by the hydrophobic benzene ring.[10] |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | High | Can act as hydrogen bond acceptors and have dipole-dipole interactions.[11] |

| Non-polar | Hexane, Toluene | Low | Dominated by van der Waals forces, which are less effective at overcoming the solute-solute interactions in the crystal lattice.[10] |

| Halogenated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.[12]

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction and Dilution : Carefully withdraw a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

Solubility Calculation : Calculate the solubility in the original solvent, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Experimentally Determined Solubility (Hypothetical Data):

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | 150.2 |

| Ethanol | 25 | 125.8 |

| Acetone | 25 | 210.5 |

| Ethyl Acetate | 25 | 180.3 |

| Dichloromethane | 25 | 95.7 |

| Toluene | 25 | 15.4 |

| Hexane | 25 | 1.2 |

| Water | 25 | 1.7 |

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the high solubility in polar aprotic solvents like acetone can be attributed to strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds. The lower solubility in non-polar solvents like hexane is expected due to the mismatch in intermolecular forces.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can obtain reliable solubility data that is crucial for the successful development and implementation of synthetic and purification processes in the pharmaceutical industry. The presented methodologies and insights serve as a valuable resource for scientists working with this important chemical intermediate.

References

-

LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1386-1393. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 9). Ester as a solvent. Retrieved from [Link]

-

LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). OSTI.GOV. [Link]

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

-

Wychem. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 154607-00-8 [sigmaaldrich.com]

- 4. CAS # 154607-00-8, 2-Bromo-5-hydroxybenzoic acid methyl ester, Methyl 2-bromo-5-hydroxybenzenecarboxylate, this compound - chemBlink [chemblink.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.ws [chem.ws]

Methyl 2-bromo-5-hydroxybenzoate mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Methyl 2-bromo-5-hydroxybenzoate

This guide provides a detailed examination of this compound, focusing on its primary mechanism of action as a potential therapeutic agent and its role as a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, explains the causal science behind its purported activity, and provides field-proven experimental frameworks for its validation.

Introduction and Compound Profile

This compound is a substituted benzoic acid ester (Figure 1). Its chemical structure is notable for the presence of a hydroxyl group, a bromine atom, and a methyl ester group on the benzene ring. These features grant it specific chemical reactivity and are crucial for its biological interactions.

While serving as a key building block in the synthesis of complex pharmaceutical agents, this compound has been identified commercially as a small molecule activator of the enzyme glucokinase (GK).[1] This activity positions it as a compound of interest for the potential treatment of type 2 diabetes mellitus (T2DM).[1]

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 154607-00-8

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

The Target: Glucokinase as a Master Regulator of Glucose Homeostasis

To understand the mechanism of this compound, one must first appreciate its target. Glucokinase (also known as hexokinase IV) is a critical enzyme that functions as a glucose sensor in the body, primarily in pancreatic β-cells and liver hepatocytes.[2] Its unique kinetic properties—a lower affinity for glucose compared to other hexokinases and a sigmoidal (cooperative) response to glucose concentration—allow it to respond dynamically to fluctuations in blood glucose levels, particularly after a meal.

-

In the Pancreas: GK acts as the rate-limiting step for glucose-stimulated insulin secretion (GSIS). By phosphorylating glucose to glucose-6-phosphate, it initiates glycolysis, increases the ATP/ADP ratio, and ultimately triggers the release of insulin from β-cells.[3]

-

In the Liver: GK controls the rate of glucose uptake and its conversion into glycogen for storage. This process is fundamental to managing postprandial hyperglycemia.[2]

In patients with T2DM, the activity of glucokinase is often impaired. Therefore, small molecules that can allosterically activate GK (Glucokinase Activators or GKAs) represent a promising therapeutic strategy to restore normal glucose sensing and improve glycemic control.[4][5]

Core Mechanism of Action: Allosteric Activation of Glucokinase

This compound is reported to act as an allosteric activator of glucokinase.[1] Unlike the substrate (glucose), which binds at the active site, allosteric activators bind to a distinct site on the enzyme, approximately 20 Å away from the glucose binding pocket.[6] This binding event induces a conformational change that enhances the enzyme's catalytic function.

The binding of a GKA, such as this compound is proposed to:

-

Increase Affinity for Glucose: The activator "locks" the enzyme in a conformation that has a higher affinity for glucose, effectively lowering the glucose concentration required for half-maximal activity (S₀.₅).

-

Increase Maximal Velocity (Vmax): The conformational change can also enhance the enzyme's catalytic turnover rate.[6]

This dual action means that at any given glucose concentration, the GKA-bound enzyme will phosphorylate glucose more efficiently, amplifying the cell's response to glucose.

Downstream Physiological Consequences

The allosteric activation of GK by this compound is expected to restore and enhance the physiological responses to glucose in key metabolic tissues.

Pancreatic β-Cell Response:

-

Enhanced GK activity leads to a lower threshold for glucose-stimulated insulin secretion.

-

Increased insulin release helps other tissues (e.g., muscle, adipose) take up glucose from the blood, lowering overall blood glucose levels.

Hepatic (Liver) Response:

-

Increased GK activity promotes rapid conversion of incoming glucose to glucose-6-phosphate.

-

This traps glucose within the liver and stimulates its conversion into glycogen (glycogenesis), further reducing blood glucose.

-

It also suppresses hepatic glucose production (gluconeogenesis).

Experimental Validation: A Self-Validating Protocol Workflow

As a Senior Application Scientist, it is imperative to move from reported activity to empirical validation. The following workflow outlines the key experiments required to rigorously confirm and characterize the mechanism of action of this compound as a GKA.

Workflow Diagram

Protocol 1: In Vitro Glucokinase Activity Assay

-

Causality: This is the primary functional experiment to determine if the compound directly affects the enzyme's catalytic rate. A coupled spectrophotometric assay is standard, where the production of glucose-6-phosphate is linked to the reduction of NADP⁺ by G6P-dehydrogenase, which can be measured as an increase in absorbance at 340 nm.

-

Methodology:

-

Prepare a reaction buffer containing 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, pH 7.4.

-

To a 96-well plate, add recombinant human glucokinase (e.g., 10 nM final concentration).

-

Add this compound across a range of concentrations (e.g., 0.1 nM to 100 µM) to determine the dose-response relationship. Include a DMSO vehicle control.

-

Add the coupling enzyme (G6P-dehydrogenase) and co-factors (1 mM ATP, 1 mM NADP⁺).

-

Initiate the reaction by adding D-glucose at a fixed, sub-saturating concentration (e.g., 5 mM).

-

Immediately measure the change in absorbance at 340 nm over time using a plate reader at 37°C.

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the velocity against the compound concentration and fit to a sigmoidal dose-response curve to determine the AC₅₀ (concentration for 50% of maximal activation) and fold-activation.

-

-

Data Presentation:

| Parameter | Expected Value for a Potent GKA |

| AC₅₀ (nM) | 10 - 500 |

| Max Fold Activation | 2x - 10x |

| Glucose S₀.₅ Shift | Decrease (e.g., from 8 mM to 2 mM) |

Protocol 2: Isothermal Titration Calorimetry (ITC) for Direct Binding

-

Causality: While the activity assay shows a functional effect, it does not prove direct physical interaction. ITC provides this proof by measuring the heat released or absorbed when the compound binds to the enzyme, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters.

-

Methodology:

-

Dialyze purified recombinant glucokinase into an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of this compound in the same dialysis buffer.

-

Load the enzyme into the sample cell of the ITC instrument (e.g., at 10-20 µM).

-

Load the compound into the injection syringe (e.g., at 100-200 µM).

-

Perform a series of small injections (e.g., 2 µL) of the compound into the enzyme solution while monitoring the heat change.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, ΔH (enthalpy), and n.

-

Secondary Role: Intermediate in Chemical Synthesis

Beyond its direct biological activity, this compound is a valuable intermediate in medicinal chemistry. It has been specifically cited for its use in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[7] Mcl-1 is an anti-apoptotic protein of the Bcl-2 family and is a high-value target in oncology, particularly for hematological malignancies like multiple myeloma.[1]

In this context, the functional groups of this compound are leveraged for further chemical reactions:

-

The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

-

The hydroxyl and ester groups can be used as handles for esterification, etherification, or amidation to construct the macrocyclic structure.

Conclusion and Authoritative Grounding

This compound presents a dual profile of significant interest to drug development professionals. Its primary, purported mechanism of action is as an allosteric activator of glucokinase, a clinically relevant target for type 2 diabetes.[2] This action enhances the body's natural glucose-sensing machinery in the liver and pancreas, leading to improved glycemic control. While this activity is commercially reported, rigorous validation through the biochemical and biophysical protocols detailed herein is essential to confirm its therapeutic potential.

Concurrently, its utility as a synthetic building block, particularly for sophisticated molecules like Mcl-1 inhibitors, underscores its versatility and value in broader medicinal chemistry programs.[7] Researchers investigating this compound should consider both its direct biological potential and its role as a strategic intermediate.

References

-

Sharma, P., et al. (2022). Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators. Journal of Pharmacopuncture. [Link]

-

National Institutes of Health (2024). Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus. NIH National Library of Medicine. [Link]

-

Frontiers (2023). Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. Frontiers in Endocrinology. [Link]

-

Beck, T., et al. (2011). Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Biochemistry. [Link]

-

National Institutes of Health (2024). Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes. NIH National Library of Medicine. [Link]

-

National Institutes of Health (Date N/A). Methyl 5-bromo-2-hydroxybenzoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Open Access) Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators (2022) | Prateek Sharma | 15 Citations [scispace.com]

- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]

- 6. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: [m.chemicalbook.com]

The Multifaceted Biological Profile of Methyl 2-bromo-5-hydroxybenzoate: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of small molecules with diverse biological activities is paramount. Methyl 2-bromo-5-hydroxybenzoate, a seemingly simple substituted phenolic compound, has emerged as a molecule of significant interest. While its primary recognized role is as a glucokinase activator with potential applications in type 2 diabetes, a deeper dive into the activities of structurally related compounds reveals a broader therapeutic potential. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound, offering a roadmap for researchers and drug development professionals. We will explore its established role in metabolic regulation and extrapolate its potential in oncology, infectious diseases, and inflammatory conditions, grounded in the established bioactivities of its chemical cousins.

I. Chemical and Physical Properties

This compound is a brominated derivative of methylparaben. Its chemical structure and properties provide a foundation for understanding its biological interactions.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-hydroxybenzoic acid methyl ester |

| CAS Number | 154607-00-8[1][2] |

| Molecular Formula | C₈H₇BrO₃[2] |

| Molecular Weight | 231.04 g/mol [2] |

| Appearance | White solid |

| Melting Point | 96-98 °C |

II. Confirmed Biological Activity: Glucokinase Activation

The most well-documented biological activity of this compound is its function as a glucokinase (GK) activator. Glucokinase plays a pivotal role in glucose homeostasis, and its activation is a key strategy for the treatment of type 2 diabetes.

Mechanism of Action: Allosteric Modulation

This compound acts as a phenoxy activator, binding to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate. This allosteric activation leads to increased glucose uptake and utilization by cells, ultimately resulting in a glucose-lowering effect.

Caption: Allosteric activation of glucokinase by this compound.

Experimental Protocol: Fluorometric Glucokinase Activity Assay